N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacologically active agent. The presence of various functional groups, such as the methoxyphenyl, morpholino, and pyrazolyl moieties, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the morpholino group: The pyrazole intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as a Lewis acid, to form the morpholino-substituted pyrazole.
Acylation: The final step involves the acylation of the morpholino-substituted pyrazole with 4-methoxyphenylacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, or anticancer agent due to its ability to interact with various biological targets.
Biological Studies: Used as a probe to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Potential use as an intermediate in the synthesis of other pharmacologically active compounds or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can be compared with other pyrazole derivatives, such as:
N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanamide: Similar structure but with an ethanamide moiety instead of acetamide.
N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)propionamide: Contains a propionamide moiety, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-9-7-18(8-10-19)23-21(27)16-26-15-20(17-5-3-2-4-6-17)22(24-26)25-11-13-29-14-12-25/h2-10,15H,11-14,16H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOMFGLSTKHKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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